2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
CAS No.: 932969-48-7
Cat. No.: VC8451478
Molecular Formula: C23H20ClN3O4S2
Molecular Weight: 502 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932969-48-7 |
|---|---|
| Molecular Formula | C23H20ClN3O4S2 |
| Molecular Weight | 502 g/mol |
| IUPAC Name | 2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C23H20ClN3O4S2/c1-31-20-12-11-17(24)13-18(20)25-22(28)15-32-23-26-33(29,30)21-10-6-5-9-19(21)27(23)14-16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,25,28) |
| Standard InChI Key | WVJCIISDXJBSQP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Introduction
The compound 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic molecule belonging to the class of sulfonamide derivatives. It features a benzothiadiazin moiety, which is significant for its biological interactions, particularly in pharmacology. This compound is of interest due to its potential therapeutic applications, including its role as an inhibitor in various enzymatic processes.
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the benzothiadiazin ring and the attachment of the sulfanyl and acetamide groups. These reactions often require specific conditions such as temperature control, pH adjustments, and the use of catalysts to enhance yield and selectivity.
Mechanism of Action
The mechanism of action for this compound is likely related to its ability to inhibit specific enzymes or receptors involved in metabolic pathways. Compounds with similar structures have shown activity as inhibitors of phosphodiesterase enzymes, which could lead to enhanced signaling pathways associated with metabolic regulation.
Potential Applications
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Pharmacological Applications: Given its potential as an enzyme inhibitor, this compound could have applications in treating conditions such as metabolic disorders.
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Research in Medicinal Chemistry: Its unique structure makes it a valuable candidate for further research in medicinal chemistry, particularly for developing drugs targeting specific biological pathways.
Chemical Reactions
This compound can participate in various chemical reactions typical for amides and sulfonamides, including hydrolysis and nucleophilic substitution reactions. Each reaction requires optimization of conditions such as pH, temperature, and concentration to achieve desired outcomes without degrading sensitive functional groups.
Stability
The stability of the compound under various pH conditions and its reactivity with other chemical species are essential for determining its suitability for pharmaceutical applications. Thermal analysis may reveal decomposition temperatures, while spectroscopic methods provide insights into functional group characteristics.
Current Research
Research into compounds with similar structures suggests significant biological activity, particularly as inhibitors of phosphodiesterase enzymes. Further studies are needed to fully elucidate the therapeutic potential of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide and optimize its properties for clinical use.
Future Directions
Future research should focus on:
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Pharmacodynamics: Assessing how the compound interacts with target molecules at the cellular level.
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Pharmacokinetics: Studying its absorption, distribution, metabolism, and excretion to understand its bioavailability and potential side effects.
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Clinical Trials: Conducting trials to evaluate its efficacy and safety in humans.
Potential Biological Activities
| Compound | Potential Biological Activity | Mechanism of Action |
|---|---|---|
| 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide | Inhibition of Phosphodiesterase Enzymes | Enhancing cAMP signaling pathways |
| 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide | Inhibition of Phosphodiesterase 10A | Increasing intracellular cAMP levels |
| 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide | Enzyme Inhibition | Interacting with specific biological targets |
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